molecular formula C18H23N3O2 B12614159 (5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone CAS No. 918480-62-3

(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone

Cat. No.: B12614159
CAS No.: 918480-62-3
M. Wt: 313.4 g/mol
InChI Key: JAZFTEKBOTWZMA-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a chemical compound with the molecular formula C18H23N3O2 It is known for its unique structure, which includes a piperazine ring substituted with a phenylpropyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the Piperazine Ring: The piperazine ring is substituted with a phenylpropyl group using nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the oxazole ring with the substituted piperazine ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,2-oxazol-3-yl) 4-methylbenzoate
  • Trifluoromethylbenzimidazole (TFMBI)

Uniqueness

(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the combination of an oxazole ring with a substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

918480-62-3

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H23N3O2/c1-15-14-17(19-23-15)18(22)21-12-10-20(11-13-21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3

InChI Key

JAZFTEKBOTWZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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